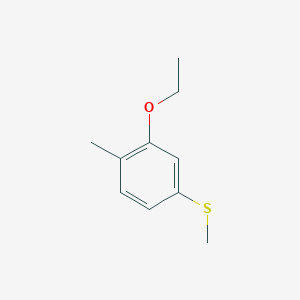

(3-Ethoxy-4-methylphenyl)(methyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-11-10-7-9(12-3)6-5-8(10)2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQIRDAIAUUHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 4 Methylphenyl Methyl Sulfane

Strategies for Aryl Methyl Sulfane Formation

The formation of the C-S bond is a critical step in the synthesis of aryl methyl sulfanes. Several methodologies have been developed to achieve this transformation, ranging from classical nucleophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches Utilizing Thiolating Reagents

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.orgwikipedia.org In this approach, a suitable nucleophilic sulfur-containing reagent displaces a leaving group on the aromatic ring.

The general mechanism of an S_NAr reaction involves the attack of a nucleophile on the aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgwikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product. For the synthesis of (3-Ethoxy-4-methylphenyl)(methyl)sulfane, this would typically involve the reaction of a methanethiolate (B1210775) source with a 3-ethoxy-4-methylphenyl derivative bearing a good leaving group, such as a halide or a nitro group. acsgcipr.orgresearchgate.net

Key factors influencing the success of S_NAr reactions include the nature of the leaving group and the presence of activating groups on the aromatic ring. Aryl fluorides and chlorides are often the preferred substrates. acsgcipr.org The reaction is typically carried out in the presence of a base to generate the thiolate nucleophile in situ or to neutralize any acidic byproducts. acsgcipr.org Common bases include alkali metal carbonates, hydroxides, or stronger bases like sodium hydride. acsgcipr.org The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMSO, and NMP being frequently employed to facilitate the reaction. acsgcipr.org

A variety of thiolating reagents can be used in S_NAr reactions. While methanethiol (B179389) itself is a gas and can be challenging to handle, more convenient sources of the methylthio group are often preferred. researchgate.net These can include (methylthio)trimethylsilane, which can generate the methanethiolate anion in the presence of a base like cesium carbonate. researchgate.net

Table 1: Comparison of Thiolating Reagents for SNAr Reactions

| Thiolating Reagent | Advantages | Disadvantages |

| Methanethiol | Readily available | Gaseous, toxic, malodorous |

| Sodium thiomethoxide | Strong nucleophile | Can lead to side reactions |

| (Methylthio)trimethylsilane | Non-volatile, easier to handle | Requires a base for activation |

| Dimethyl disulfide | Less volatile than methanethiol | Requires a reducing agent |

Transition-Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition-metal catalysis has become an indispensable tool for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.govrsc.org Palladium and copper are the most extensively studied metals for this transformation. nih.govmdpi.com

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. nih.gov The general catalytic cycle is believed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and finally reductive elimination to form the aryl sulfide (B99878) and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand is critical for the success of these reactions. Both bidentate and monodentate phosphine (B1218219) ligands have been successfully employed. nih.gov The development of bulky, electron-rich ligands has been instrumental in expanding the scope of these reactions to include less reactive aryl chlorides. nih.gov

Copper-Catalyzed Reactions:

Copper-catalyzed methods for C-S bond formation have a long history and continue to be developed. mdpi.comrsc.org These reactions often utilize copper(I) salts, such as CuI, and can be performed under milder conditions than some palladium-catalyzed systems. mdpi.com A variety of sulfur sources can be employed, including thiols, disulfides, and even DMSO as a source of the methylthio group. rsc.orgresearchgate.net The mechanism of copper-catalyzed C-S bond formation is often proposed to involve a Cu(I)/Cu(III) catalytic cycle. mdpi.com

Table 2: Overview of Transition-Metal-Catalyzed C-S Bond Formation

| Catalyst System | Aryl Partner | Sulfur Partner | Key Features |

| Pd/Phosphine Ligand | Aryl Halides, Triflates | Thiols, Thiolates | Broad substrate scope, high functional group tolerance. nih.gov |

| CuI/Ligand | Aryl Halides | Thiols, Disulfides, DMSO | Milder conditions, often lower cost. mdpi.comrsc.org |

| Ni/Ligand | Aryl Halides | Disulfides | Can be effective for less reactive aryl chlorides. nih.gov |

Reductive Pathways from Sulfonyl Chlorides

An alternative approach to forming aryl methyl sulfanes involves the reduction of the corresponding aryl sulfonyl chloride. researchgate.netorganic-chemistry.org This method is attractive because sulfonyl chlorides are often readily accessible through chlorosulfonation of the parent arene. rsc.org

The reduction of a sulfonyl chloride to a thioether requires a reagent that can effect the removal of the two oxygen atoms. A variety of reducing agents have been reported for this transformation. organic-chemistry.org Phosphine-based reagents, such as triphenylphosphine, have been shown to mediate the deoxygenation of sulfonyl chlorides to form thioethers in a one-pot procedure. acs.orgnih.govresearchgate.net This process is thought to proceed through a transient intermediate that can be trapped by a suitable nucleophile. acs.orgnih.gov

Other reductive methods include the use of metal hydrides or catalytic hydrogenation. taylorfrancis.com For instance, catalytic reduction of aromatic sulfonyl chlorides to the corresponding thiols can be achieved using a palladium catalyst under a hydrogen atmosphere. taylorfrancis.com The resulting thiol can then be methylated to afford the desired aryl methyl sulfane.

Table 3: Reagents for the Reduction of Sulfonyl Chlorides

| Reducing Agent | Conditions | Comments |

| Triphenylphosphine | Toluene, heat | Can be a one-pot reaction to form the thioether directly. organic-chemistry.org |

| Lithium aluminum hydride | Ether or THF | Powerful reducing agent, but may have limited functional group tolerance. taylorfrancis.com |

| Zinc/Acid | Acetic or sulfuric acid | Classical method, generates metal salt waste. google.com |

| H₂/Pd catalyst | Solvent, moderate pressure | Catalytic method, can be used to form the thiol. taylorfrancis.com |

Alternative C-S Bond Construction Methods

Beyond the more common methods, several other strategies exist for the construction of C-S bonds. These include reactions that utilize different sulfur sources or proceed through unique mechanistic pathways.

For example, dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and a source of the methylthio group in certain copper-catalyzed reactions with aryl halides. researchgate.net This approach avoids the use of odorous and volatile thiols. researchgate.net

Another alternative involves the use of sulfur surrogates, such as Bunte salts (S-alkyl or S-aryl thiosulfates), which can react with Grignard reagents to form sulfides. organic-chemistry.org This method also offers an odorless alternative to using thiols directly. organic-chemistry.org

Synthetic Routes to the (3-Ethoxy-4-methylphenyl) Core Structure

The synthesis of the target compound also requires the assembly of the 3-ethoxy-4-methylphenyl scaffold. A key step in this process is the introduction of the ethoxy group onto the aromatic ring.

Etherification Reactions for Ethoxy Group Introduction

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, including aryl ethers. byjus.comwikipedia.org This reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion. byjus.com

To construct the 3-ethoxy-4-methylphenyl moiety, a common strategy would involve the etherification of a 3-hydroxy-4-methylphenyl derivative (or a precursor thereof) with an ethylating agent. The reaction typically proceeds via an S_N2 mechanism, where an ethoxide ion, generated by treating ethanol (B145695) with a strong base, attacks an electrophilic carbon. wikipedia.org Alternatively, a phenoxide, formed by deprotonating the phenol (B47542), can react with an ethyl halide or another ethylating agent like diethyl sulfate. wikipedia.orgmasterorganicchemistry.com

The choice of base is important for generating the alkoxide or phenoxide. Common bases include sodium hydride, sodium hydroxide, or potassium carbonate. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent, which can range from the alcohol itself to polar aprotic solvents like DMSO or THF. masterorganicchemistry.comlibretexts.org

For the specific synthesis of the (3-ethoxy-4-methylphenyl) core, a plausible starting material would be 4-methylguaiacol (2-methoxy-4-methylphenol). Demethylation of the methoxy (B1213986) group would yield the corresponding catechol, which could then be selectively mono-ethylated. Alternatively, starting from a suitably substituted phenol, direct ethylation can be achieved.

Table 4: Key Aspects of Williamson Ether Synthesis for the (3-Ethoxy-4-methylphenyl) Core

| Component | Options | Considerations |

| Starting Material | 3-Hydroxy-4-methylphenyl derivative | Availability and functional group compatibility. |

| Ethylating Agent | Ethyl iodide, ethyl bromide, diethyl sulfate | Reactivity and leaving group ability. |

| Base | NaH, NaOH, K₂CO₃ | Strength of the base and solubility. |

| Solvent | Ethanol, DMSO, THF | Polarity and ability to dissolve reactants. |

Regioselective Aromatic Methylation Strategies

The introduction of a methyl group onto an aromatic ring with existing substituents, such as an ethoxy and a methylthio group, demands careful consideration of the directing effects of these groups. In the case of a precursor like 3-ethoxythiophenol, direct methylation of the aromatic ring would be challenging due to the strong nucleophilicity of the sulfur atom, which would likely lead to S-methylation. Therefore, a more plausible strategy involves the introduction of the methyl group at an earlier stage, for instance, by starting with a commercially available or readily synthesized methylated precursor.

A common approach is the Friedel-Crafts alkylation of a suitable phenol derivative. However, this method often suffers from a lack of regioselectivity and the potential for polyalkylation. A more controlled method would involve the use of a pre-functionalized starting material where the methyl group is already in place. For instance, starting with 4-methylphenol, one could introduce the ethoxy and methylthio groups in subsequent steps.

Another strategy involves the regioselective demethylation of a dimethoxy precursor. While the target compound has an ethoxy and a methyl group, related research has shown the regioselective deprotection of aryl methyl ethers using thiolate anions, which could be adapted for differential protection strategies. acs.org

A hypothetical regioselective methylation could be designed starting from 3-ethoxythiophenol. Protection of the thiol group would be necessary to prevent its reaction during the methylation step. The protected intermediate could then undergo electrophilic aromatic substitution. The ethoxy group is an ortho-, para-director. Since the para position is blocked, methylation would be directed to the ortho positions (2 and 6). This, however, would not yield the desired 4-methyl substitution pattern, highlighting the importance of starting material selection.

A more viable route would commence with a precursor such as 2-methyl-5-nitrophenol, which can be converted to 4-methyl-3-ethoxyaniline. Subsequent Sandmeyer reaction could introduce a thiomethyl group, or a related functional group that can be converted to it.

| Starting Material | Reagent | Product | Key Consideration |

| 4-methylguaiacol | Ethylating agent | 3-Ethoxy-4-methylanisole | Subsequent conversion of methoxy to thiomethyl group |

| 3-Hydroxy-4-methylbenzaldehyde | Ethyl iodide | 3-Ethoxy-4-methylbenzaldehyde | Reduction and conversion to sulfide |

| 2-Bromo-5-ethoxytoluene | Methylthiolate | This compound | Nucleophilic aromatic substitution |

Ortho-Metalation Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.org

For the synthesis of this compound, the ethoxy group can serve as a moderate DMG. organic-chemistry.org Starting with 1-ethoxy-2-methylbenzene, treatment with an alkyllithium reagent would lead to lithiation primarily at the 6-position due to the directing effect of the ethoxy group.

A plausible synthetic sequence utilizing DoM could be as follows:

Starting Material: 1-Ethoxy-2-methylbenzene.

Ortho-lithiation: Reaction with n-BuLi in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The ethoxy group directs the lithium to the C6 position.

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an appropriate sulfur electrophile, such as dimethyl disulfide (CH₃SSCH₃). This would introduce the methylthio group at the desired position, yielding this compound.

The general principle involves the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium of the organolithium reagent, leading to deprotonation of the nearest ortho-proton. wikipedia.org

| Directing Group | Organolithium Reagent | Electrophile | Product Position |

| -OCH₂CH₃ | n-Butyllithium | (CH₃)₂S₂ | Ortho to ethoxy group |

| -OCH₃ | sec-Butyllithium | S₈ then CH₃I | Ortho to methoxy group |

| -CONR₂ | t-Butyllithium | R-S-S-R | Ortho to amide group |

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis:

A convergent approach involves the synthesis of two or more fragments of the target molecule separately, which are then combined in the final steps. For the target compound, a convergent synthesis could involve the preparation of a 3-ethoxy-4-methylphenyl-containing fragment and a methylthio-containing fragment.

Divergent Synthesis:

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. In the context of the target compound, one could start with a versatile precursor like 3-ethoxy-4-methylaniline. This aniline (B41778) derivative could be diazotized and then subjected to various reactions to introduce different functional groups at the 1-position. For the synthesis of this compound, the diazonium salt could be reacted with potassium ethyl xanthate, followed by hydrolysis and methylation to afford the desired product. The same aniline precursor could be used to synthesize a range of other derivatives, demonstrating the divergent nature of this pathway.

| Pathway Type | Description | Example Starting Materials |

| Convergent | Fragments are synthesized separately and then combined. | 3-Ethoxy-4-methylphenylboronic acid and a methylthio coupling partner. |

| Divergent | A common precursor is used to create a library of related compounds. | 3-Ethoxy-4-methylaniline as a precursor for various functionalizations. |

Advanced Reaction Optimization and Yield Enhancement in Target Compound Synthesis

Optimizing the synthesis of this compound involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For ortho-metalation, ethereal solvents like THF or diethyl ether are typically used. For nucleophilic aromatic substitution, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be preferred.

Temperature: Many of the key reactions, particularly those involving organometallic intermediates, require precise temperature control to prevent side reactions and decomposition. Ortho-lithiation is often carried out at low temperatures (-78 °C to 0 °C).

Reagent Stoichiometry: The molar ratio of reactants is crucial. For instance, in DoM, the amount of organolithium reagent must be carefully controlled to ensure complete lithiation without leading to unwanted side reactions.

Catalyst: For cross-coupling reactions, the choice of catalyst (e.g., palladium or copper-based) and ligand is critical for achieving high yields and selectivity.

Yield Enhancement Strategies:

Purification of Starting Materials: Ensuring the purity of starting materials is fundamental to achieving high yields in the subsequent reactions.

Inert Atmosphere: Reactions involving air- or moisture-sensitive reagents, such as organolithiums, must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the reactive species.

Work-up and Purification: The work-up procedure should be designed to efficiently remove by-products and unreacted starting materials. Chromatographic purification techniques, such as column chromatography, are often necessary to isolate the pure target compound.

Recent advances in high-throughput screening and design of experiments (DoE) can be employed to systematically and efficiently optimize multiple reaction parameters simultaneously, leading to significant improvements in yield and process efficiency.

| Parameter | Condition 1 | Condition 2 | Rationale for Optimization |

| Ortho-metalation Temperature | -78 °C | -40 °C | Balancing reaction rate with stability of the aryllithium intermediate. |

| Solvent for SₙAr | DMF | DMSO | Affecting the solubility of reactants and the rate of nucleophilic attack. |

| Catalyst Loading (Cross-Coupling) | 1 mol% | 5 mol% | Optimizing cost versus reaction efficiency and completion. |

Mechanistic Investigations of Reactions Involving 3 Ethoxy 4 Methylphenyl Methyl Sulfane

Analysis of Electron Density and Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in (3-Ethoxy-4-methylphenyl)(methyl)sulfane is profoundly influenced by its two substituents: the ethoxy group (-OEt) at position 3 and the methyl group at position 4, in addition to the methylthio group (-SMe) which is the core of the sulfane nomenclature. Both the ethoxy and methylthio groups are considered activating groups in electrophilic aromatic substitution (EAS) reactions, meaning they increase the rate of reaction compared to unsubstituted benzene. wikipedia.org This activation stems from their ability to donate electron density to the aromatic ring, primarily through the resonance effect. youtube.comstudymind.co.uk

The oxygen atom of the ethoxy group and the sulfur atom of the methylthio group possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. youtube.com This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. youtube.com The resonance structures illustrate that the electron density is particularly enhanced at the ortho and para positions relative to each substituent. pressbooks.pub

The cumulative effect of these substituents results in a highly activated aromatic ring. The directing effects of the ethoxy and methylthio groups are synergistic in some respects. The ethoxy group strongly directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. pressbooks.pub The methylthio group also directs ortho and para (positions 2 and 5 relative to its own position if it were directly on the ring). In the case of this compound, the primary directing influence comes from the substituents on the phenyl ring. The ethoxy group at C3 and the methyl group at C4 will dictate the positions of further substitution. The most activated positions for electrophilic attack would be C2, C5, and C6. A qualitative assessment suggests that the C2 and C6 positions are significantly activated by the ethoxy group, while the C5 position is activated by both the methyl and ethoxy groups.

Table 1: Predicted Relative Reactivity of Positions on the Aromatic Ring towards Electrophiles

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C2 | Ortho to Ethoxy, Meta to Methyl | Highly Activated |

| C5 | Ortho to Methyl, Meta to Ethoxy | Activated |

| C6 | Para to Methyl, Ortho to Ethoxy | Highly Activated |

This table is a qualitative prediction based on established principles of substituent effects in electrophilic aromatic substitution.

Elucidation of Reaction Kinetics and Thermodynamics in Sulfonium (B1226848) Salt Formation

The sulfur atom in this compound is nucleophilic due to the presence of lone pairs of electrons. libretexts.org This nucleophilicity allows it to react with electrophiles, such as alkyl halides, to form ternary sulfonium salts. libretexts.orgyoutube.com This reaction is a classic example of an SN2 reaction where the sulfur atom acts as the nucleophile.

The kinetics of sulfonium salt formation are typically second-order, being first-order in both the sulfide (B99878) and the alkyl halide. The rate of the reaction is influenced by several factors, including the nucleophilicity of the sulfur atom, the nature of the alkylating agent (the electrophile), and the solvent. The electron-donating ethoxy and methyl groups on the phenyl ring can have a modest electronic influence on the nucleophilicity of the sulfur atom, although this effect is transmitted through the aromatic ring and is generally less pronounced than steric effects or the nature of the electrophile itself.

Thermodynamically, the formation of a sulfonium salt involves the conversion of two neutral molecules into a salt, which is an ionic species. The reaction is often reversible, with the position of the equilibrium depending on the stability of the reactants and products. The formation of the sulfonium salt is generally favored by the use of highly reactive alkylating agents and polar aprotic solvents that can stabilize the resulting ionic product.

Table 2: General Factors Influencing the Rate of Sulfonium Salt Formation

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophilicity of Sulfur | Increased nucleophilicity increases the rate. | A more electron-rich and polarizable sulfur atom is a better nucleophile. |

| Nature of Alkylating Agent | Less sterically hindered and more electrophilic alkyl halides react faster. | Follows typical SN2 reaction trends (e.g., CH₃I > CH₃CH₂I). |

| Leaving Group Ability | Better leaving groups on the alkylating agent increase the rate. | Facilitates the displacement by the sulfur nucleophile (e.g., I⁻ > Br⁻ > Cl⁻). |

| Solvent Polarity | Polar aprotic solvents generally accelerate the reaction. | Stabilizes the transition state and the ionic sulfonium salt product. |

Detailed Mechanistic Studies of Electrophilic Aromatic Substitution on the Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions on this compound proceed via the well-established two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.combyjus.commsu.edu

Step 1: Attack of the Electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond and a resonance-stabilized carbocation intermediate. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromaticity of the ring. masterorganicchemistry.commsu.edu

Step 2: Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.combyjus.com

The regioselectivity of the substitution is determined by the stability of the intermediate arenium ion. The ethoxy and methyl groups on the ring are ortho-, para-directing because they can effectively stabilize the positive charge of the arenium ion when the attack occurs at these positions through resonance and inductive effects, respectively. libretexts.org For this compound, electrophilic attack is predicted to occur preferentially at positions 2, 5, and 6. The specific distribution of products would depend on the nature of the electrophile and the reaction conditions, with steric hindrance potentially playing a role in disfavoring substitution at the more crowded positions.

For example, in a reaction like nitration (using HNO₃/H₂SO₄), the nitronium ion (NO₂⁺) would be the electrophile. uomustansiriyah.edu.iq The arenium ions formed by attack at positions 2, 5, and 6 would be stabilized by the electron-donating ethoxy and methyl groups, leading to the formation of the corresponding nitro-substituted products.

Examination of Nucleophilic Reactivity at the Sulfur Center

The sulfur atom in this compound is a soft nucleophile, a characteristic of second-row elements with diffuse valence electrons. libretexts.org This makes it particularly reactive towards soft electrophiles. As previously discussed in the context of sulfonium salt formation (Section 3.2), the sulfur atom readily attacks alkyl halides.

Beyond simple alkylation, the nucleophilic sulfur can react with a variety of other electrophiles. For instance, it can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidation reactions involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen atom of the oxidizing agent.

Exploration of Radical-Mediated Pathways in Transformations of the Compound

Reactions involving this compound are not limited to ionic pathways. The compound can also participate in radical-mediated transformations. Aryl sulfides can be precursors to aryl radicals under certain conditions, such as photoredox catalysis. researchgate.netnih.gov

One potential radical pathway involves the homolytic cleavage of the C-S bonds. For instance, the S-CH₃ bond could be cleaved to generate a methyl radical and a (3-ethoxy-4-methylphenyl)thiyl radical. Thiyl radicals are known to participate in a variety of reactions, including addition to alkenes and alkynes in a radical thiol-ene type reaction. organic-chemistry.orgrsc.org

Another possibility is the formation of a radical cation by single-electron transfer (SET) from the electron-rich aromatic ring or the sulfur atom. Such radical cations can undergo further reactions, including fragmentation or coupling. The presence of electron-donating groups on the aromatic ring would facilitate the formation of the radical cation. Recent studies have shown that thioanisoles can undergo reactions such as direct C(sp³)-H functionalization of the methyl group via oxidative radical coupling. rsc.org This suggests that under appropriate conditions, the methyl group of the methylthio moiety in this compound could be a site for radical-mediated functionalization.

These radical pathways offer alternative synthetic routes for the transformation of this compound, potentially leading to products that are not accessible through traditional ionic chemistry.

Chemical Transformations and Reactivity of 3 Ethoxy 4 Methylphenyl Methyl Sulfane

Oxidation Reactions of the Sulfane Moiety

The sulfur atom in the sulfane group is readily susceptible to oxidation, allowing for the stepwise formation of sulfoxide (B87167) and sulfone derivatives. youtube.com These transformations are fundamental in modifying the electronic and physical properties of the molecule.

The oxidation of (3-Ethoxy-4-methylphenyl)(methyl)sulfane to its corresponding sulfoxide, (3-Ethoxy-4-methylphenyl)(methyl)sulfoxide , and further to the sulfone, (3-Ethoxy-4-methylphenyl)(methyl)sulfone , is a common and important transformation. acsgcipr.org The choice of oxidizing agent and the control of reaction stoichiometry are crucial for selective synthesis. acsgcipr.org

Mild oxidation, typically with one equivalent of an oxidant like hydrogen peroxide (H₂O₂) in acetic acid or sodium periodate, favors the formation of the sulfoxide. bohrium.com However, these reactions can sometimes yield mixtures of the sulfoxide and sulfone. bohrium.com More potent oxidizing agents or an excess of the oxidant will drive the reaction to completion, yielding the sulfone. organic-chemistry.orgresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are often used for this purpose. researchgate.net The presence of electron-donating groups, like the ethoxy and methyl substituents on the aryl ring, can facilitate the oxidation process. bohrium.com

Table 1: Common Oxidizing Agents for Sulfide (B99878) Oxidation

| Oxidizing Agent | Typical Product | Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Stoichiometric control | Can lead to over-oxidation to sulfone. bohrium.com |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, often in methanol/water | Generally selective for sulfoxides. |

| m-CPBA | Sulfoxide or Sulfone | 1 equivalent for sulfoxide; >2 equivalents for sulfone | Highly efficient but requires careful stoichiometry for sulfoxide. researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant | Difficult to stop at the sulfoxide stage. |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, clean conversion | Directly yields sulfone without observation of sulfoxide. researchgate.net |

This table is generated based on general principles of sulfide oxidation and may be applicable to this compound.

Regioselectivity is not a factor in the oxidation of the sulfane moiety of this specific molecule, as there is only one sulfur atom to be oxidized. However, stereoselectivity is a key consideration. The oxidation of the prochiral this compound to its sulfoxide derivative creates a chiral center at the sulfur atom, resulting in the formation of enantiomers.

Achieving stereoselectivity in sulfide oxidation is a significant area of synthetic chemistry. acsgcipr.org This is typically accomplished through two main strategies:

Chiral Oxidizing Agents: The use of stoichiometric chiral oxidants, such as chiral oxaziridines, can induce asymmetry in the product.

Catalytic Asymmetric Oxidation: More commonly, a metal catalyst complexed with a chiral ligand is used in the presence of an achiral terminal oxidant like hydrogen peroxide. acsgcipr.org Various systems, including those based on titanium, vanadium, and platinum, have been developed for the enantioselective oxidation of aryl alkyl sulfides. researchgate.net The specific enantiomeric excess (ee) obtained would depend on the chosen catalytic system.

The development of methods for producing single-enantiomer sulfoxides is of high importance, particularly in the pharmaceutical industry. acsgcipr.org

Halogenation and Nitration Reactions on the Aromatic Nucleus

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methyl groups. The methylthio group (-SMe) is generally considered an ortho-, para-directing but deactivating group. The powerful activating, ortho-, para-directing nature of the ethoxy group (-OEt) is expected to dominate the regiochemical outcome of these reactions.

The potential sites for substitution are C2, C5, and C6.

C2: Ortho to the ethoxy group and meta to the methyl and methylthio groups.

C5: Ortho to the methyl group, meta to the ethoxy group, and para to the methylthio group.

C6: Ortho to both the ethoxy and methylthio groups, and meta to the methyl group.

Given the strong activating effect of the ethoxy group, substitution is most likely to occur at positions ortho and para to it. Since the para position (C6) is already substituted with the methylthio group, the primary sites for electrophilic attack are C2 and C6. Steric hindrance from the adjacent ethoxy and methylthio groups at C6 may favor substitution at the C2 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-(3-ethoxy-4-methylphenyl)(methyl)sulfane | The ethoxy group is a strong ortho, para-director, making positions 2 and 6 the most activated. Position 2 is sterically less hindered. |

| Chlorination | Cl₂, AlCl₃ | 2-Chloro-(3-ethoxy-4-methylphenyl)(methyl)sulfane | Similar to bromination, the strong directing effect of the ethoxy group controls the regioselectivity. |

This table is based on established principles of electrophilic aromatic substitution. compoundchem.com

Functional Group Interconversions of Ethoxy and Methyl Substituents

The ethoxy and methyl groups on the aromatic ring can be chemically transformed to introduce new functionalities. solubilityofthings.com

Ethoxy Group Interconversion: The most common transformation of the ethoxy group is its cleavage to a hydroxyl group, converting the molecule into (3-Hydroxy-4-methylphenyl)(methyl)sulfane . This ether cleavage is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Methyl Group Interconversion: The aromatic methyl group can undergo oxidation. Depending on the strength of the oxidizing agent (e.g., KMnO₄, CrO₃), it can be converted to a formyl group (2-ethoxy-4-(methylthio)benzaldehyde ) or a carboxyl group (2-ethoxy-4-(methylthio)benzoic acid ).

Table 3: Interconversion Reactions of Substituent Groups

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Ethoxy (-OEt) | Ether Cleavage | HBr or BBr₃ | Hydroxyl (-OH) |

| Methyl (-CH₃) | Benzylic Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

| Methyl (-CH₃) | Benzylic Oxidation | CrO₃ / Ac₂O | Aldehyde (-CHO) |

This table outlines general functional group interconversions applicable to the molecule. solubilityofthings.comub.eduvanderbilt.edu

C-S Bond Cleavage and Reconstructive Reactions

The carbon-sulfur bonds in this compound can be cleaved under specific conditions. Studies on aryl sulfides have shown that C–S bond scission can be induced photochemically or through the formation of radical cations. nih.govtandfonline.com For instance, laser flash photolysis of aryl sulfides in the presence of a sensitizer (B1316253) can lead to the formation of a radical cation, which then undergoes C–S bond cleavage. nih.gov This process typically results in the formation of an aryl thiyl radical and a methyl carbocation, or an aryl carbocation and a methyl thiyl radical, depending on the fragmentation pathway. The final products often include thiophenols or diaryl disulfides. nih.gov

The rate of C–S bond cleavage can be influenced by substituents on the aromatic ring. Electron-donating groups, which stabilize the radical cation, have been observed to decrease the rate of C–S bond cleavage in some systems. acs.org Reductive cleavage using dissolving metals (e.g., Na in liquid NH₃) can also be employed to break the C-S bond.

Derivatization through Side-Chain Modifications

The existing functional groups provide handles for further derivatization, allowing for the synthesis of a library of related compounds. A key strategy involves modification of the aromatic methyl group.

Benzylic halogenation of the methyl group, for example using N-Bromosuccinimide (NBS) with a radical initiator, would yield (3-Ethoxy-4-(bromomethyl)phenyl)(methyl)sulfane . This benzylic bromide is a versatile intermediate. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, alkoxides) to introduce diverse side-chains, significantly expanding the molecular complexity. This approach is a powerful tool for creating analogues with potentially different physical or biological properties. coledeforest.comnih.gov

Advanced Analytical Methodologies for Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For (3-Ethoxy-4-methylphenyl)(methyl)sulfane, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the different types of protons present. The methyl group of the methylsulfane moiety (-S-CH₃) would likely appear as a singlet in the upfield region of the spectrum. The ethoxy group (-O-CH₂-CH₃) would present as a quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons. The aromatic protons on the phenyl ring would exhibit a more complex splitting pattern in the downfield region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbon atom of the methylsulfane group would have a characteristic chemical shift, as would the carbons of the ethoxy group and the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound based on Analogous Compounds

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -S-CH₃ | 2.4 - 2.5 | Singlet |

| Ar-CH₃ | 2.3 - 2.4 | Singlet |

| -O-CH₂-CH₃ | 3.9 - 4.1 | Quartet |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |

Data are predicted based on spectral data from structurally similar compounds such as methyl(p-tolyl)sulfane and (4-methoxyphenyl)(methyl)sulfane. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound based on Analogous Compounds

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (sulfanyl) | 15 - 20 |

| -CH₃ (aromatic) | 20 - 22 |

| -O-CH₂-CH₃ | 63 - 65 |

| -O-CH₂-CH₃ | 14 - 16 |

Data are predicted based on spectral data from structurally similar compounds such as methyl(p-tolyl)sulfane and (4-methoxyphenyl)(methyl)sulfane. rsc.orgrsc.org

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 182.28 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would likely involve the loss of small, stable fragments. For example, the loss of the ethoxy group (•OCH₂CH₃) or the methyl group from the sulfur atom (•CH₃) would lead to significant fragment ions. The study of related ethoxybenzylpiperazines has shown unique fragmentation patterns that allow for the differentiation of isomers, a principle that would also apply here. researchgate.net

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 182 | [M]⁺ |

| 167 | [M - CH₃]⁺ |

| 153 | [M - C₂H₅]⁺ |

| 137 | [M - OC₂H₅]⁺ |

Fragmentation predictions are based on common fragmentation pathways for aromatic ethers and sulfides. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl and aromatic groups, C-O stretching for the ethoxy group, and aromatic C=C stretching bands. The NIST WebBook provides IR data for the related compound 2-Ethoxy-4-methylphenol, which can serve as a reference for the expected vibrational frequencies of the ethoxy and methyl-substituted phenyl ring. nist.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2850-3000 | C-H stretch (alkyl) |

| 3000-3100 | C-H stretch (aromatic) |

| 1500-1600 | C=C stretch (aromatic) |

| 1200-1250 | C-O stretch (aryl ether) |

Predictions are based on standard IR correlation tables and data for analogous compounds. nist.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar C-S and C-C bonds, which often show weak IR signals but strong Raman scattering.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used methods.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique would be invaluable for confirming the presence of the target compound in a reaction mixture and for identifying any impurities. Studies on related isomeric compounds, such as ethoxybenzylpiperazines, have demonstrated the utility of GC-MS in their differentiation. researchgate.net

HPLC is a versatile technique that can be used for both volatile and non-volatile compounds. Separation is achieved based on the differential partitioning of the analyte between a mobile liquid phase and a solid stationary phase. By selecting the appropriate column and mobile phase, HPLC can be used to purify this compound or to quantify its presence in a sample with high precision.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While no specific crystal structure data for this compound is currently available in the public domain, the crystallographic analysis of related molecules, such as methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, provides a framework for understanding the potential solid-state packing and conformational preferences of such substituted aromatic compounds. researchgate.net The synthesis and characterization of other complex organic molecules often rely on single-crystal X-ray diffraction for absolute structural confirmation. mdpi.comresearchgate.net

Computational and Theoretical Studies on 3 Ethoxy 4 Methylphenyl Methyl Sulfane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict molecular geometries, orbital energies, and thermodynamic stability.

Key Energetic and Electronic Properties:

Heat of Formation: This value indicates the enthalpy change when the compound is formed from its constituent elements in their standard states. A lower or more negative heat of formation generally suggests greater thermodynamic stability.

Ionization Potential: This is the energy required to remove an electron from the molecule, providing insight into its reactivity as an electron donor.

Electron Affinity: This is the energy released when an electron is added to the molecule, indicating its capacity to act as an electron acceptor.

While specific, peer-reviewed energetic data for this exact molecule is sparse, computational software can predict these values. Below is a table of illustrative data that would be sought in such a study.

| Property | Predicted Value (Illustrative) | Method/Basis Set (Example) | Significance |

| Heat of Formation (gas) | -150.5 ± 5.0 kJ/mol | G3(MP2) | Indicates the thermodynamic stability of the molecule. |

| Ionization Potential | 8.2 eV | B3LYP/6-311+G(d,p) | Relates to the ease of oxidation. |

| Electron Affinity | 0.3 eV | B3LYP/6-311+G(d,p) | Relates to the ease of reduction. |

| Total Dipole Moment | 2.1 Debye | B3LYP/6-311+G(d,p) | Indicates the overall polarity and influences intermolecular interactions. |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. This allows for the determination of activation energies and reaction rates.

For (3-Ethoxy-4-methylphenyl)(methyl)sulfane, DFT studies could elucidate mechanisms of reactions such as:

Oxidation at the Sulfur Atom: The sulfur atom is a likely site for oxidation to form the corresponding sulfoxide (B87167) and sulfone. DFT can model the approach of an oxidant (e.g., hydrogen peroxide) and calculate the energy barrier for this transformation.

Electrophilic Aromatic Substitution: The electron-rich phenyl ring is susceptible to substitution reactions. DFT can predict the regioselectivity of such reactions by modeling the stability of the intermediate sigma complexes.

A typical DFT investigation would involve geometry optimization of all stationary points and frequency calculations to confirm their nature (minima or transition states).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with other molecules. By simulating the motion of atoms over time, MD can reveal the preferred shapes (conformations) of a molecule and how it interacts with its environment.

The presence of the ethoxy and methylsulfane groups in this compound allows for rotational flexibility. The key dihedral angles to consider would be around the C(phenyl)-O, O-C(ethyl), C(phenyl)-S, and S-C(methyl) bonds. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformers.

Furthermore, MD simulations can be used to study intermolecular interactions in a condensed phase (e.g., in a solvent or in a crystal). These simulations can provide insights into properties like solvation energy and the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations, often performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can be compared with experimental data to confirm the structure. For this compound, calculations would predict distinct signals for the aromatic protons, the ethoxy group protons, and the two different methyl groups.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of a molecule, it is possible to generate a theoretical IR spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum. Key predicted vibrations for this molecule would include C-H stretches, C=C aromatic stretches, and C-O and C-S stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, transitions would likely involve π-π* excitations within the aromatic ring.

The following table shows illustrative predicted spectroscopic data.

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Significance |

| ¹³C NMR | Chemical Shift (C-S) | ~130-140 ppm | Helps in identifying the carbon attached to sulfur. |

| ¹H NMR | Chemical Shift (S-CH₃) | ~2.5 ppm | Characteristic signal for the methylsulfane group. |

| IR | Vibrational Frequency (C-S stretch) | ~600-800 cm⁻¹ | Confirms the presence of the thioether functionality. |

| UV-Vis | λmax (in ethanol) | ~275 nm | Corresponds to electronic transitions in the molecule. |

In Silico Exploration of Structure-Reactivity Relationships

In silico methods are invaluable for exploring how the structure of a molecule influences its reactivity. This is often done by analyzing the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the sulfur atom.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The LUMO is likely distributed over the aromatic system.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Exploration of Derivatives and Analogues of 3 Ethoxy 4 Methylphenyl Methyl Sulfane

Systematic Modification of the Ethoxy Moiety

The ethoxy group at the C3 position of the phenyl ring is a key determinant of the molecule's polarity and solubility. Systematic modification of this alkoxy moiety by varying the length and branching of the alkyl chain can significantly impact these properties. The Williamson ether synthesis is a common and effective method for introducing different alkoxy groups, starting from the corresponding 3-hydroxy-4-methylthiophenol.

Longer, linear alkoxy chains, such as propoxy and butoxy, are expected to increase the lipophilicity of the molecule. This increased nonpolar character can influence the compound's solubility in organic solvents and its interactions with biological membranes. Conversely, shorter or more branched alkoxy groups, like isopropoxy, may have a more nuanced effect on these properties. The introduction of a cyclopropoxy group has also been reported, offering a more rigid and strained alternative to linear alkyl chains.

The electronic effect of the alkoxy group is primarily electron-donating through resonance, which influences the reactivity of the aromatic ring in electrophilic substitution reactions. While the inductive effect of the oxygen atom is electron-withdrawing, the resonance effect is generally dominant, activating the ortho and para positions relative to the alkoxy group. The nature of the alkyl portion of the alkoxy group is expected to have a minor impact on this electronic influence.

Table 1: Hypothetical Physicochemical Properties of (3-Alkoxy-4-methylphenyl)(methyl)sulfane Analogues

| Alkoxy Group | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Boiling Point (°C) |

| Methoxy (B1213986) | C9H12OS | 168.25 | 2.8 | 235 |

| Ethoxy | C10H14OS | 182.28 | 3.2 | 245 |

| n-Propoxy | C11H16OS | 196.31 | 3.7 | 258 |

| Isopropoxy | C11H16OS | 196.31 | 3.6 | 252 |

| n-Butoxy | C12H18OS | 210.34 | 4.2 | 270 |

| Cyclopropoxy | C11H14OS | 194.30 | 3.4 | 255 |

Variation of the Methyl Group Position and Nature on the Phenyl Ring

The position of the methyl group on the phenyl ring significantly influences the isomeric properties and reactivity of the molecule. The parent compound has the methyl group at the C4 position. Moving this group to the C2, C5, or C6 positions would result in constitutional isomers with distinct steric and electronic environments.

The electronic and steric interplay between the ethoxy, methyl, and methylthio groups dictates the regioselectivity of further chemical transformations, particularly electrophilic aromatic substitution. The ethoxy group is an ortho, para-director, while the methyl group is also an activating ortho, para-director. The methylthio group is a weakly activating ortho, para-director. The combined directing effects of these groups will determine the position of incoming electrophiles.

For instance, in the parent compound, the positions ortho to the powerful ethoxy director (C2 and C4) and ortho to the methyl group (C3 and C5) are activated. The interplay of these activations, along with steric hindrance, will govern the outcome of reactions like halogenation or nitration. Changing the position of the methyl group will alter the substitution pattern. For example, if the methyl group were at the C2 position, the steric hindrance around the C1 and C3 positions would be significantly increased.

Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) would primarily introduce steric bulk, which can influence the conformation of the molecule and the accessibility of adjacent reactive sites.

Table 2: Positional Isomers of (Ethoxy-methylphenyl)(methyl)sulfane

| Compound Name | Relative Position of Substituents | Predicted Reactivity Hotspots for Electrophilic Substitution |

| (3-Ethoxy-4-methylphenyl)(methyl)sulfane | Ethoxy (C3), Methyl (C4) | C2, C6 |

| (2-Ethoxy-4-methylphenyl)(methyl)sulfane | Ethoxy (C2), Methyl (C4) | C3, C5, C6 |

| (4-Ethoxy-3-methylphenyl)(methyl)sulfane | Ethoxy (C4), Methyl (C3) | C2, C5, C6 |

| (3-Ethoxy-2-methylphenyl)(methyl)sulfane | Ethoxy (C3), Methyl (C2) | C4, C6 |

| (3-Ethoxy-5-methylphenyl)(methyl)sulfane | Ethoxy (C3), Methyl (C5) | C2, C4, C6 |

Alterations to the Alkyl Substituent on the Sulfane Moiety

Furthermore, the sulfur atom itself is a site of reactivity. Oxidation of the sulfane (thioether) moiety can lead to the corresponding sulfoxide (B87167) and sulfone. These transformations introduce polar functional groups, which dramatically alter the compound's properties, including its solubility, hydrogen bonding capacity, and electronic nature. The sulfoxide group introduces a chiral center at the sulfur atom, while the sulfone group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution.

Table 3: Derivatives with Modified Sulfane Moiety

| Sulfane Moiety Substituent/Oxidation State | Molecular Formula | Molecular Weight ( g/mol ) | Key Property Change |

| Methyl (sulfane) | C10H14OS | 182.28 | Parent compound |

| Ethyl (sulfane) | C11H16OS | 196.31 | Increased lipophilicity |

| n-Propyl (sulfane) | C12H18OS | 210.34 | Further increased lipophilicity |

| Methyl (sulfoxide) | C10H14O2S | 198.28 | Increased polarity, chirality |

| Methyl (sulfone) | C10H14O3S | 214.28 | High polarity, electron-withdrawing |

Introduction of Additional Functionalities for Synthetic Utility

The aromatic ring of this compound can be further functionalized to introduce reactive handles for subsequent synthetic transformations. Common electrophilic aromatic substitution reactions can be employed to introduce groups such as halogens, nitro groups, or formyl groups.

Halogenation: The introduction of bromine or chlorine atoms onto the aromatic ring provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of halogenation will be dictated by the directing effects of the existing substituents.

Nitration: The introduction of a nitro group creates a precursor for an amino group via reduction. Aromatic amines are fundamental building blocks in the synthesis of a wide range of compounds, including pharmaceuticals and dyes. The nitro group itself is strongly deactivating, which will influence any subsequent electrophilic substitutions.

Formylation: The introduction of a formyl (aldehyde) group via reactions such as the Vilsmeier-Haack or Gattermann-Koch reaction provides a reactive center for nucleophilic additions, reductions to alcohols, and oxidations to carboxylic acids.

The introduction of these functionalities significantly expands the synthetic utility of the this compound scaffold, enabling its incorporation into more complex molecular architectures.

Table 4: Examples of Functionalized Derivatives for Synthetic Applications

| Functional Group | Potential Reaction | Position of Introduction (Predicted) | Synthetic Utility |

| Bromo (-Br) | Suzuki Coupling | C2, C6 | C-C bond formation |

| Nitro (-NO2) | Reduction | C2, C6 | Precursor to amino group |

| Formyl (-CHO) | Grignard Reaction | C2, C6 | Formation of alcohols |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | C2, C6 | Introduction of fluorine-containing moieties |

Structure-Reactivity/Property Relationship (SAR/SPR) Studies on Analogues

Systematic studies of the structure-activity relationships (SAR) and structure-property relationships (SPR) of these analogues are crucial for understanding how molecular modifications influence their biological activity and physicochemical properties. By correlating changes in structure with observed effects, predictive models can be developed.

Key Relationships to Investigate:

Lipophilicity vs. Alkoxy Chain Length: A clear trend of increasing lipophilicity (logP) is expected with increasing the length of the n-alkyl chain of the alkoxy group. This can be quantified and correlated with properties such as solubility and membrane permeability.

Electronic Effects of Phenyl Ring Substituents: The Hammett equation and other linear free-energy relationships can be used to correlate the electronic effects (sigma constants) of different substituents on the phenyl ring with the reactivity of the molecule in various reactions.

Steric Effects: The steric hindrance introduced by varying the size of the alkyl groups on the ether and sulfane moieties, as well as the position of the methyl group on the phenyl ring, can be quantified using parameters like Taft's steric parameter (Es). These steric effects can be correlated with reaction rates and binding affinities to biological targets.

Quantitative Structure-Activity Relationship (QSAR): For a series of analogues with measured biological activity, QSAR models can be developed. These models use computational descriptors representing the steric, electronic, and hydrophobic properties of the molecules to build a mathematical relationship with their activity. Such models can then be used to predict the activity of novel, unsynthesized analogues.

Through a comprehensive analysis of these relationships, a deeper understanding of the chemical and biological behavior of this class of compounds can be achieved, guiding the rational design of new derivatives with desired properties.

Applications in Advanced Synthetic Organic Chemistry

Utility as a Precursor in the Synthesis of Complex Organic Molecules

While specific examples of (3-Ethoxy-4-methylphenyl)(methyl)sulfane being used as a precursor in the synthesis of complex organic molecules are not readily found in the literature, compounds with similar thioanisole (B89551) (methyl phenyl sulfide) cores are valuable intermediates. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a leaving group or direct further reactions. The aromatic ring can undergo electrophilic substitution, with the positions of further substitution being influenced by the existing ethoxy, methyl, and methylthio groups. A general synthesis for thioanisoles involves the alkylation of the corresponding thiophenol. chemicalbook.com

Role as a Building Block for Diversified Chemical Libraries

Chemical building blocks are relatively simple molecules that can be combined in various ways to produce a large number of different compounds, known as a chemical library. These libraries are instrumental in drug discovery and materials science for screening and identifying substances with desired properties. Although there is no specific mention of this compound in the context of building block collections for library synthesis in available literature, its structure is amenable to such applications. The presence of the thioether and the substituted aromatic ring provides sites for diversification through various chemical reactions.

Potential as a Ligand or Ligand Precursor in Organometallic Catalysis

Thioether-containing molecules can act as ligands that bind to metal centers, forming organometallic complexes that can be used as catalysts. bohrium.comthieme-connect.comthieme-connect.com The sulfur atom in a thioether is a soft donor and can coordinate to various transition metals. These thioether-containing ligands have been explored in a range of catalytic reactions. bohrium.comthieme-connect.comthieme-connect.com While there is no specific research detailing the use of this compound as a ligand, its thioether moiety suggests that it could potentially form complexes with metals and be investigated for catalytic activity. The electronic and steric properties of the substituted phenyl ring would influence the properties of any resulting catalyst. rsc.orgnichia.co.jpkallipos.gr

Applications in Materials Science as Monomers or Intermediates

Organosulfur compounds are utilized in the development of various materials. acs.orgbritannica.comnih.gov For instance, polymers containing sulfur atoms in their backbone can exhibit interesting thermal and optical properties. Thiophene derivatives, which are related to the phenyl sulfide (B99878) structure, are particularly important in the field of conducting polymers. mdpi.com There is currently no specific information available on the use of this compound as a monomer or intermediate in materials science. However, its aromatic and sulfur-containing structure makes it a candidate for investigation in the synthesis of new polymers or functional materials.

Design and Synthesis of Photoactive or Redox-Active Derivatives

The incorporation of sulfur atoms into organic molecules can impart specific photoactive and redox-active properties. The oxidation of the sulfide in this compound to a sulfoxide or sulfone would significantly alter its electronic properties. researchgate.netresearchgate.netwhiterose.ac.uk Such transformations can be a route to new molecules with potential applications in areas like molecular electronics or as components in redox-flow batteries. The design and synthesis of photoactive or redox-active derivatives of this specific compound have not been reported in the scientific literature.

Q & A

Q. What are the standard synthetic routes for (3-Ethoxy-4-methylphenyl)(methyl)sulfane?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a phenol derivative (e.g., 3-ethoxy-4-methylphenol) with a methyl sulfating agent like dimethyl sulfate or methyl iodide under controlled conditions. Catalytic methods using PdCl₂(PPh₃)₂ and CuI in THF with triethylamine have also been effective for analogous aryl sulfanes . Characterization employs NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .

Q. How can sulfane sulfur groups in this compound be analytically detected?

Sulfane sulfur detection methods include:

- Cyanolysis : Reacting with cyanide under basic pH to form thiocyanate, measured via UV absorbance at 460 nm .

- Reduction with DTT : Converting sulfane sulfur to H₂S, quantified using chromatography or fluorescent probes like monobromobimane .

- Fluorescent probes (e.g., SSP2) : Enable non-destructive, real-time detection via sulfane sulfur-mediated cyclization .

Q. What are the primary oxidation and reduction products of this compound?

- Oxidation : Forms sulfoxides or sulfones, depending on reaction conditions (e.g., using KMnO₄ or H₂O₂) .

- Reduction : Yields amino derivatives (e.g., via LiAlH₄) or thiols . Substituted derivatives (alkyl/aryl) can also form under specific reagent conditions .

Advanced Research Questions

Q. How can conflicting data on the biological activity of structurally similar sulfane derivatives be resolved?

Discrepancies may arise from differences in assay conditions, purity, or substituent effects. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. isobutoxy groups) to isolate bioactivity contributors .

- Standardized Assays : Use consistent protocols for cytotoxicity (e.g., MTT assays) and receptor-binding studies .

- Analytical Validation : Confirm compound purity via HPLC and NMR before testing .

Q. What computational methods are suitable for predicting the reactivity of this compound in drug design?

- Density Functional Theory (DFT) : Models electronic properties and reaction pathways (e.g., sulfoxide formation) .

- Molecular Docking : Predicts interactions with biological targets (e.g., enzyme active sites) using software like AutoDock .

- QSAR Models : Correlate substituent effects (e.g., fluorine’s lipophilicity) with bioactivity .

Q. How do reaction conditions influence the stereochemical outcomes of sulfane derivatives?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry .

- Catalyst Choice : Palladium/copper systems in cross-coupling reactions can control regioselectivity .

- Temperature : Lower temperatures reduce side reactions (e.g., sulfone overoxidation) .

Methodological Challenges

Q. What strategies mitigate decomposition during storage of sulfane-containing compounds?

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Low-Temperature Storage : Maintain at –20°C in amber vials to reduce light/thermal degradation .

- Stabilizing Agents : Add antioxidants (e.g., BHT) to solutions .

Q. How can regioselectivity be achieved in substitution reactions of the ethoxy-methylphenyl moiety?

- Directing Groups : Use meta-directing groups (e.g., sulfonyl) to control electrophilic substitution sites .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.